molecular formula C8H10F2O2 B2996848 Cyclohexanecarboxylic acid, 4-(difluoromethylene)- CAS No. 1254116-02-3

Cyclohexanecarboxylic acid, 4-(difluoromethylene)-

Cat. No. B2996848
CAS RN: 1254116-02-3
M. Wt: 176.163
InChI Key: ALIYNSXSGZVAGX-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(difluoromethylene)-, also known as CP-544326, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

Cyclohexanecarboxylic acid, 4-(difluoromethylene)- is a selective antagonist of the αvβ3 integrin, a cell surface receptor that plays a role in cell adhesion, migration, and proliferation. By blocking the αvβ3 integrin, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can inhibit the growth and migration of cancer cells, reduce inflammation, and reduce pain sensitivity.
Biochemical and Physiological Effects:
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have shown that Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can reduce tumor growth and metastasis, reduce inflammation, and reduce pain sensitivity. Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has several advantages for lab experiments, including its high purity, low toxicity profile, and well-characterized mechanism of action. However, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can be expensive and may not be readily available in large quantities, which can limit its use in some experiments.

Future Directions

There are several future directions for Cyclohexanecarboxylic acid, 4-(difluoromethylene)- research. One area of interest is the development of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- analogs with improved potency and selectivity. Another area of interest is the use of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the potential of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- in various fields, including oncology, inflammation, and pain management.
In conclusion, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- is a promising therapeutic agent that has shown potential in various fields of research. Its well-characterized mechanism of action and low toxicity profile make it an attractive candidate for further study. With continued research, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- may prove to be a valuable tool in the fight against cancer, inflammation, and pain.

Synthesis Methods

Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can be synthesized through a multi-step process involving the reaction of cyclohexanone with difluoromethyltriphenylphosphonium bromide, followed by hydrogenation and acid hydrolysis. This method has been optimized to produce high yields of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- with high purity.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been studied for its potential as a therapeutic agent in various fields, including oncology, inflammation, and pain management. In oncology, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In pain management, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to reduce pain sensitivity in animal models.

properties

IUPAC Name

4-(difluoromethylidene)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIYNSXSGZVAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(F)F)CCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic acid, 4-(difluoromethylene)-

CAS RN

1254116-02-3
Record name 4-(difluoromethylidene)cyclohexane-1-carboxylic acid
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